(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine
Description
“(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine” is a fluorinated biphenyl derivative featuring a primary methylamine group at the 3-position of one phenyl ring, a fluorine atom at the 4-position, and two methyl substituents at the 3' and 4' positions of the adjacent phenyl ring (Figure 1). Its molecular formula is C₁₅H₁₆FN, and it is cataloged under CAS number and MDL ID MFCD08687813 . The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by functionalization of the amine group. It serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) receptors or enzyme inhibitors due to its structural rigidity and lipophilic character.
Properties
IUPAC Name |
[5-(3,4-dimethylphenyl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-10-3-4-12(7-11(10)2)13-5-6-15(16)14(8-13)9-17/h3-8H,9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWRJOZHRNJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218623 | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-06-6 | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3′,4′-dimethyl[1,1′-biphenyl]-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301218623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Fluorine and Methyl Groups: The introduction of the fluorine atom and methyl groups can be achieved through electrophilic aromatic substitution reactions. For example, fluorination can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide, while methylation can be achieved using methyl iodide in the presence of a base.
Attachment of Methylamine Group: The final step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of (4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs and their physicochemical, synthetic, and functional properties. Key compounds are compared in Table 1 .
Table 1: Comparative Analysis of Fluorinated Biphenyl Derivatives
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability The 3',4'-dimethyl groups in the target compound enhance lipophilicity (logP ~3.5 predicted) compared to non-methylated analogs like 3'-Fluoro-[1,1'-biphenyl]-4-amine (logP ~2.8) . This property favors blood-brain barrier penetration, making it suitable for CNS drug candidates. In contrast, polar groups (e.g., morpholine in Example 56 ) or ionizable amines (e.g., hydrochloride salts in ) improve aqueous solubility but may limit membrane permeability.
Synthetic Accessibility
- The target compound’s synthesis likely employs Suzuki-Miyaura coupling (as in ) for biphenyl formation, followed by reductive amination for the methylamine group. Yields for such reactions typically range from 50–80%, comparable to TBDFBP (74% yield) .
- Compounds with bulky tert-butyl groups (e.g., TBDFBP) or electron-deficient rings (e.g., DFNBP with a nitro group) require optimized catalytic systems (e.g., Pd(OAc)₂/XPhos) for coupling .
Pharmacological Relevance While the target compound lacks direct bioactivity data, structurally related chloroquinoline-biphenyl hybrids () show potent antimalarial activity (IC₅₀ <50 nM) . The methylamine group in the target may act as a hydrogen-bond donor, mimicking the amine in 7-chloroquinoline derivatives. Fluorine placement (e.g., 4-F vs. 3'-F) influences electronic effects. The 4-F substituent in the target compound deactivates the ring, reducing susceptibility to oxidative metabolism compared to non-fluorinated analogs .
Spectroscopic and Computational Data
- The methyl groups in the target compound would result in distinct ¹H NMR signals (δ ~2.3 ppm for CH₃) and ¹³C NMR peaks (δ ~20–25 ppm), differentiating it from methoxy-containing analogs (e.g., DFDMBP, δ ~55 ppm for OCH₃) .
- DFT calculations (as applied to TBDFBP ) predict the target’s dipole moment (~2.1 D) and HOMO-LUMO gap (~5.2 eV), indicating moderate reactivity suitable for stable intermediates.
Biological Activity
The compound (4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine is a derivative of biphenyl that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, including antiviral and anticancer properties.
- Chemical Formula : C₁₄H₁₄FN
- CAS Number : 946682-07-1
- Molecular Weight : 227.27 g/mol
- Structure : The compound features a biphenyl core with a fluorine atom and two methyl groups on one phenyl ring.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, in a study evaluating the antiviral activity against enteroviruses, modifications to the biphenyl structure were found to impact efficacy. The compound's analogs showed inhibition of viral replication, particularly against coxsackievirus B3 (CV-B3) .
Table 1: Antiviral Activity of Related Compounds
| Compound | Target Virus | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (S)-fluoxetine | CV-B3 | 0.5 | Inhibition of viral replication |
| N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide | CV-B3 | 0.8 | Inhibition of viral entry |
| This compound | CV-B3 | TBD | TBD |
Anticancer Activity
Fluorinated compounds have been shown to demonstrate selective cytotoxicity against various cancer cell lines. Studies reveal that derivatives with fluorine substitutions exhibit enhanced anticancer activity compared to their non-fluorinated counterparts. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against several cancer types, including leukemia and colon cancer .
Table 2: Anticancer Activity of Fluorinated Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 14 | HCT-116 | 0.9 | Induction of apoptosis |
| Compound 15 | THP-1 | 1.0 | Caspase activation |
| This compound | TBD | TBD | TBD |
Case Studies
In one notable study, researchers synthesized a series of biphenyl derivatives and evaluated their biological activities. The results indicated that the introduction of fluorine atoms significantly altered the pharmacological profile of these compounds, enhancing their potency against specific targets .
Another investigation revealed that methylamine derivatives exhibited promising results in preclinical models for both antiviral and anticancer applications. The modifications made to the biphenyl structure were crucial in determining the efficacy and selectivity of these compounds .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of (4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine?
- Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core. For example, brominated intermediates like 4-bromo-1,1'-biphenyl derivatives can be coupled with fluorinated and methyl-substituted aryl boronic acids. Subsequent functionalization of the amine group may employ reductive amination or nucleophilic substitution, as demonstrated in analogous biphenylamine syntheses . Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling.
- Protecting group strategies (e.g., Boc) to prevent undesired side reactions during amine introduction.
- Purification via column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the target compound .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Answer :
- 1H/13C NMR : Distinct signals for fluorine-coupled protons (e.g., aromatic C-F splitting) and methyl groups (singlets for 3',4'-dimethyl substituents). The amine proton may appear as a broad peak in DMSO-d₆ .
- HRMS : To verify molecular formula (e.g., C₁₅H₁₅FN₂).
- X-ray crystallography : For absolute configuration confirmation, though this requires high-quality single crystals .
Q. What are the solubility properties and safety considerations for handling this compound?
- Answer :
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Limited solubility in water due to hydrophobic biphenyl and methyl groups .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources, as aromatic amines can decompose under heat .
Advanced Research Questions
Q. How can researchers design experiments to study steric effects of the 3',4'-dimethyl groups on reactivity?
- Answer :
- Comparative synthesis : Synthesize analogs lacking methyl groups (e.g., 3'-H or 4'-H derivatives) and compare reaction rates in functionalization steps (e.g., amination).
- Kinetic studies : Monitor intermediates via LC-MS to identify steric hindrance in cross-coupling or amination steps .
- DFT calculations : Model transition states to quantify steric energy contributions .
Q. How might substituent effects lead to contradictions in NMR data, and how can these be resolved?
- Answer :
- Challenge : Overlapping signals from methyl and fluorine substituents may obscure aromatic proton assignments.
- Resolution :
- Use 2D NMR (e.g., COSY, HSQC) to correlate adjacent protons and carbons.
- Variable-temperature NMR to reduce signal broadening caused by hindered rotation .
Q. What computational approaches predict the biological activity of this compound?
- Answer :
- Molecular docking : Screen against target proteins (e.g., enzymes in Mycobacterium tuberculosis, as seen in biphenylamine analogs) .
- QSAR modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity data from related compounds .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic profiles, focusing on amine metabolism and fluorine’s impact on bioavailability .
Data Contradiction Analysis
- Example : Conflicting yields in similar syntheses (e.g., 24% vs. 92% in ) may arise from steric hindrance or catalyst choice.
- Resolution : Optimize reaction conditions (e.g., higher catalyst loading, microwave-assisted heating) and characterize byproducts via GC-MS .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed cross-coupling for biphenyl assembly, followed by reductive amination for the methylamine group .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
